(R)-3-Cyclopropyl-2-hydroxypropanoic acid

Description

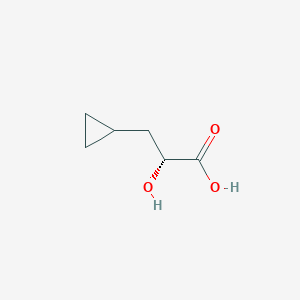

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-3-cyclopropyl-2-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c7-5(6(8)9)3-4-1-2-4/h4-5,7H,1-3H2,(H,8,9)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URABTPLPEKSFHH-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1C[C@H](C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80628706 | |

| Record name | (2R)-3-Cyclopropyl-2-hydroxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80628706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174265-97-5 | |

| Record name | (2R)-3-Cyclopropyl-2-hydroxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80628706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for R 3 Cyclopropyl 2 Hydroxypropanoic Acid and Analogous Chiral Compounds

Stereoselective Approaches to Chiral α-Hydroxy Acids

The creation of chiral α-hydroxy acids with high enantiomeric purity is a cornerstone of modern asymmetric synthesis. Various methodologies have been developed, ranging from biocatalytic routes to the use of chiral precursors and asymmetric catalysts.

Enzymatic and Biocatalytic Synthesis Routes for Hydroxycarboxylic Acids

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical methods for producing chiral hydroxycarboxylic acids. nih.gov Enzymes, such as dehydrogenases and hydrolases, can operate under mild conditions and exhibit remarkable stereoselectivity. nih.govfao.org

One prominent biocatalytic approach is the asymmetric reduction of α-keto acids and their esters using carbonyl reductases. fao.org For example, a broad specificity 2-hydroxy carboxylic acid dehydrogenase, originally from Lactobacillus delbrueckii, has been cloned and utilized for the preparation of the (R)-isomer of various 2-hydroxy acids. google.com This method is valued for its potential to deliver high enantiomeric purity and chemical yield, which are crucial for industrial applications. google.com

Another strategy involves the kinetic resolution of racemic 2-hydroxy carboxylic acids and their derivatives by hydrolase enzymes. fao.org This process selectively transforms one enantiomer, allowing for the separation of the desired chiral acid. For instance, the enzymatic reduction of α-keto amides can produce chiral α-hydroxy amides, which are valuable pharmaceutical intermediates. nih.gov While some natural biocatalysts show moderate enantioselectivity, semi-rational engineering of enzymes, like the aldo–keto reductase from Bacillus subtilis, has yielded stereocomplementary variants with enhanced activity and selectivity for producing both (S)- and (R)-α-hydroxy amides. nih.gov

Table 1: Examples of Biocatalytic Asymmetric Reduction

| Substrate | Biocatalyst | Product | Enantiomeric Excess (ee) | Reference |

| α-Keto amides | Carbonyl reductase from Candida parapsilosis | (R)-hydroxy amides | 12-94% | nih.gov |

| N-methyl derivatives of indoline-2,3-diketone | Carbonyl reductase IF0 0708 | (R)-hydroxy amide | 99% | nih.gov |

| 2-oxo-N, 2-diphenyl-acetamide (ONDPA) | Aldo–keto reductase (iolS) from Bacillus subtilis 168 | (S)-2-hydroxy-N, 2-diphenylacetamide | Moderate | nih.gov |

Chiral Pool Transformations Utilizing Naturally Occurring Precursors

The chiral pool comprises readily available, enantiopure natural products that serve as versatile starting materials in organic synthesis. wikipedia.org Naturally occurring L-α-hydroxy acids like L-malic acid, lactic acid, and tartaric acid are inexpensive and can be transformed into a variety of complex chiral molecules. wiley.commagtech.com.cnmagtech.com.cn

L-malic acid, a C4 building block, is particularly useful due to the functionalizability of all four of its carbon atoms. magtech.com.cnmagtech.com.cn It can be converted into various advanced chiral intermediates that are subsequently used in the total synthesis of natural products. magtech.com.cnmagtech.com.cn For instance, the asymmetric synthesis of (S)-(–)-crispine A has been achieved using L-malic acid as both a chiral auxiliary and a building block. x-mol.net Similarly, S-malic acid and S-chlorosuccinic acid, derived from S-aspartic acid, are important raw materials for synthesizing pharmaceuticals like L-carnitine and paclitaxel. ryongnamsan.edu.kp

Other notable precursors from the chiral pool include amino acids, sugars, and terpenes. wikipedia.org For example, verbenone, a terpene, has been utilized in the synthesis of the anticancer drug paclitaxel, enhancing the efficiency of the production process. wikipedia.org

Asymmetric Synthetic Strategies for Enantiopure α-Hydroxy Acids

Asymmetric synthesis provides a powerful means to create chiral molecules from achiral or prochiral starting materials, often employing chiral catalysts or auxiliaries. rsc.org For the synthesis of enantiopure α-hydroxy acids, several transition-metal-catalyzed strategies have been developed. acs.org

Asymmetric hydrogenation of α-keto esters or α-keto amides is a highly efficient method. researchgate.netnih.gov For example, cobalt-catalyzed asymmetric hydrogenation of α-hydroxy ketones, promoted by a carboxylic acid additive, can generate chiral 1,2-diols with up to 99% enantiomeric excess (ee). researchgate.net Similarly, iridium/f-amphox catalyst systems have demonstrated extremely high activity in the asymmetric hydrogenation of α-hydroxy ketones, affording chiral 1,2-diols in excellent yields and enantioselectivities. rsc.org

Another approach involves the asymmetric addition of nucleophiles to α-keto esters. Organocatalytic methods, such as the merger of photochemical wiley.comorganicreactions.org-silyl migration with asymmetric amine addition to siloxyketenes, offer a metal-free route to enantioenriched α-hydroxy amides. acs.org This strategy is notable for its mild reaction conditions and broad substrate scope. acs.org

Table 2: Comparison of Asymmetric Synthetic Methods for α-Hydroxy Acids

| Method | Catalyst/Reagent | Substrate | Product | Key Features | Reference |

| Asymmetric Hydrogenation | Cobalt acetate (B1210297) and chiral Ph-BPE ligand | α-Hydroxy ketones | Chiral 1,2-diols | High reactivity and enantioselectivity (up to 99% ee) | researchgate.net |

| Asymmetric Hydrogenation | Iridium/f-amphox catalyst | α-Hydroxy ketones | Chiral 1,2-diols | Extremely high activity (up to 1,000,000 TON), >99% ee | rsc.org |

| Organocatalytic Asymmetric Addition | Photochemical wiley.comorganicreactions.org-silyl migration | α-Ketoacylsilanes | α-Hydroxy amides | Metal-free, mild conditions, broad scope | acs.org |

Targeted Construction of the Cyclopropyl (B3062369) Moiety in Hydroxypropanoic Acid Derivatives

The cyclopropane (B1198618) ring is a key structural feature in many biologically active molecules. Its synthesis often involves the addition of a carbene or carbenoid to an alkene.

Carbene and Carbenoid-Mediated Cyclopropanation Reactions

Carbene-mediated cyclopropanation is a fundamental transformation in organic synthesis. libretexts.org The Simmons-Smith reaction, which utilizes an organozinc carbenoid, is a classic and widely used method for converting alkenes into cyclopropanes. organicreactions.orgnih.govwikipedia.org This reaction is stereospecific, meaning the geometry of the starting alkene is preserved in the cyclopropane product. organicreactions.orgwikipedia.org

The active species in the Simmons-Smith reaction is typically generated from diiodomethane (B129776) and a zinc-copper couple. thermofisher.com A notable modification, known as the Furukawa modification, employs diethylzinc (B1219324) and diiodomethane, often resulting in better yields. thermofisher.com The electrophilic nature of the metal carbenoid means that electron-rich alkenes generally react faster. organicreactions.org A key advantage of this method is the ability of proximal hydroxy groups to direct the stereochemical outcome of the cyclopropanation, a property that is frequently exploited in the synthesis of complex molecules. organicreactions.orgorganic-chemistry.org

While the Simmons-Smith reaction is highly effective, it has limitations, such as poor efficiency with electron-deficient olefins. purdue.edu

Transition Metal-Catalyzed Cyclopropanation Methodologies

Transition metal catalysts, particularly those based on rhodium, copper, and cobalt, offer powerful alternatives for cyclopropanation reactions. wikipedia.orgnih.govpurdue.edu These methods often involve the reaction of a diazo compound with an alkene in the presence of the metal catalyst. wikipedia.org

Rhodium carboxylate complexes, such as dirhodium tetraacetate, are common catalysts for these transformations. wikipedia.org The mechanism is believed to involve the formation of a metal carbene intermediate, which then undergoes a concerted addition to the alkene. wikipedia.org This process is also stereospecific with respect to the alkene geometry. wikipedia.org Chiral rhodium catalysts have been developed for enantioselective cyclopropanations, achieving high levels of asymmetric induction. nih.gov For instance, the rhodium-catalyzed reaction of electron-deficient alkenes with aryldiazoacetates can yield highly stereoselective cyclopropanations with up to 98% ee. nih.gov

Cobalt-based catalyst systems have emerged as a complementary approach, particularly for addressing the limitations of Simmons-Smith reactions. purdue.edupurdue.edu Cobalt catalysts can facilitate the cyclopropanation of electron-deficient olefins and allow for the transfer of alkyl-substituted carbenes, which is challenging under traditional Simmons-Smith conditions. purdue.edunih.gov

Table 3: Overview of Cyclopropanation Methodologies

| Method | Reagents/Catalyst | Substrate | Key Features | Reference |

| Simmons-Smith Reaction | CH₂I₂ / Zn-Cu couple | Alkenes | Stereospecific, directed by hydroxyl groups | organicreactions.orgnih.govwikipedia.org |

| Furukawa Modification | CH₂I₂ / Et₂Zn | Alkenes | Often gives better yields than classic Simmons-Smith | thermofisher.com |

| Rhodium-Catalyzed Cyclopropanation | Diazo compounds / Rhodium catalysts | Alkenes | Stereospecific, highly enantioselective with chiral catalysts | wikipedia.orgnih.gov |

| Cobalt-Catalyzed Cyclopropanation | Dihaloalkanes / Cobalt catalysts | Alkenes | Effective for electron-deficient olefins, allows for alkyl-substituted carbenes | purdue.edupurdue.edunih.gov |

Radical and Anionic Cyclization Pathways for Three-Membered Ring Formation

The construction of the cyclopropane ring, a motif characterized by significant ring strain, is a cornerstone of organic synthesis. nih.gov Both radical and anionic pathways offer powerful strategies for the formation of this three-membered carbocycle.

Radical cyclizations have emerged as a potent tool in organic synthesis due to their excellent reactivity, mild reaction conditions, and high functional group tolerance. nih.govbeilstein-journals.org These reactions typically involve the generation of a radical species that subsequently undergoes an intramolecular addition to a double bond. For the formation of a three-membered ring, a 3-exo-trig cyclization is required. However, this process can be challenging compared to the formation of five- and six-membered rings. wikipedia.org Success often relies on strategies that can trap the cyclized radical before it undergoes ring-opening. wikipedia.org One such strategy involves a radical addition-anionic cyclization process, where a photocatalytically generated radical adds to a homoallylic tosylate. The resulting intermediate radical adduct is then reduced to an anion, which undergoes an intramolecular substitution to form the cyclopropane ring. organic-chemistry.org Another approach utilizes visible-light-induced strategies where a carbanion is generated via a double single-electron transfer, which then leads to the cyclopropane product. nih.gov

Anionic cyclization pathways often rely on intramolecular nucleophilic substitution reactions (S_N2). rsc.org In a typical approach, a substrate containing an electron-withdrawing group and a leaving group in the γ-position can undergo intramolecular cyclization under basic conditions to furnish the cyclopropane ring. rsc.org Michael-initiated ring closure (MIRC) reactions of ylides are another prominent example of anionic pathways to vinyl cyclopropanes. acs.org Furthermore, anion relay chemistry has been developed as a multi-component strategy for synthesizing complex structures, including cyclopropanes. This method can involve a retro-Claisen condensation to generate a reactive carbanion that subsequently participates in an intramolecular cyclopropanation. acs.orgresearchgate.net

| Pathway | Key Features | Typical Reaction Type | Reference |

| Radical Cyclization | Mild conditions, high functional group tolerance, useful for complex systems. | 3-exo-trig cyclization, Radical addition-cyclization. | nih.govbeilstein-journals.orgorganic-chemistry.org |

| Anionic Cyclization | Utilizes nucleophilic character, often involves strong bases. | Intramolecular S_N2, Michael-initiated ring closure (MIRC). | rsc.orgacs.org |

Specific Synthetic Routes to (R)-3-Cyclopropyl-2-hydroxypropanoic Acid

Conversion from Chiral α-Amino Acid Precursors

The synthesis of cyclopropane-containing amino acids is an area of significant interest, as these compounds serve as conformationally restricted building blocks for peptidomimetics. nih.govwipo.int Chiral α-amino acids from the natural chiral pool represent valuable starting materials for the stereoselective synthesis of complex molecules. The synthesis of (RS)-2-amino-3-(5-cyclopropyl-3-hydroxyisoxazol-4-yl)propionic acid, an analog of the AMPA receptor agonist, demonstrates a relevant strategy. rsc.org This synthesis involved the use of an acetamidomalonate group, which was regiospecifically substituted onto an intermediate, followed by cyclization to reform the cyclopropyl group. rsc.org Although not a direct synthesis of this compound, this highlights the principle of using amino acid-like precursors to construct cyclopropane rings. A general approach could involve the diazotization of a chiral α-amino acid derivative, such as (R)-2-amino-4-cyclopropyl-3-hydroxybutanoic acid, followed by deamination with retention or inversion of configuration at the C2 position to yield the target α-hydroxy acid. The stereochemistry of the starting amino acid would be crucial for establishing the desired (R)-configuration in the final product.

Derivatization Strategies from Pre-existing Cyclopropyl Compounds

An alternative and often more direct approach involves the modification of readily available cyclopropane-containing precursors. Donor-acceptor (D-A) cyclopropanes are particularly versatile intermediates due to their high reactivity. semanticscholar.org A general strategy could begin with a cyclopropyl ketone, which can be synthesized via methods like the Corey-Chaykovsky cyclopropanation of chalcones. semanticscholar.org For instance, a phenylthiocyclopropane can be deprotonated and reacted with an electrophile to introduce a carbonyl group. nih.gov Subsequent selective oxidation and reduction steps can be employed to install the required hydroxyl and carboxylic acid functionalities.

A recent protocol for synthesizing cyclopropyl aldehydes and ketones from 2-hydroxycyclobutanones offers a scalable route to key intermediates. nih.gov The resulting arylthiocyclopropyl carbonyl compounds can undergo a series of selective oxidations. For example, oxidation with meta-chloroperbenzoic acid (m-CPBA) can form a sulfone, while treatment with silver nitrate (B79036) (AgNO₃) can oxidize the aldehyde to the corresponding carboxylic acid. nih.gov The hydroxyl group could be introduced via stereoselective reduction of a ketone precursor or through hydroxylation of an enolate.

| Precursor Type | Key Transformation | Potential Application | Reference |

| Donor-Acceptor Cyclopropane | Ring-opening and functionalization | Access to diverse functionalized cyclopropanes. | semanticscholar.org |

| Arylthiocyclopropyl Carbaldehyde | Selective oxidation of aldehyde to carboxylic acid | Direct route to the carboxylic acid moiety. | nih.gov |

| Cyclopropyl Ketone | Stereoselective reduction | Introduction of the C2-hydroxyl group with desired stereochemistry. | semanticscholar.org |

Enantiomeric and Diastereomeric Control in the Synthesis of this compound

Achieving the correct absolute and relative stereochemistry is paramount in the synthesis of chiral molecules like this compound. Several strategies can be employed to control the enantiomeric and diastereomeric outcome.

Asymmetric synthesis often utilizes chiral auxiliaries to direct the stereochemical course of a reaction. For instance, Evans' chemistry, employing chiral oxazolidinones, has been successfully used in the stereoselective synthesis of related β-hydroxy acids. nih.gov An aldol (B89426) reaction between a silyl-protected aldehyde and a boron enolate derived from a chiral chloroacetyloxazolidinone can produce intermediates with moderate to good diastereoselectivity. The resulting diastereomers can often be separated by chromatography, and subsequent removal of the chiral auxiliary yields the enantiomerically enriched product. nih.gov

Catalytic asymmetric methods provide a more atom-economical approach. For example, the enantioselective reduction of 3-keto esters using chiral metal-complex catalysts is a well-established method for preparing enantiopure 3-hydroxyesters. nih.gov Similarly, a titanium-TADDOLate complex has been shown to catalyze the cyclopropanation of allylic alcohols with excellent enantiomeric ratios.

Substrate-controlled synthesis is also a powerful tool, where the inherent chirality of the starting material dictates the stereochemistry of the newly formed centers. When starting with a pre-existing chiral cyclopropyl compound, the stereochemistry of subsequent transformations can be influenced by the steric and electronic properties of the starting material. For example, the Corey-Chaykovsky cyclopropanation of enones typically proceeds with retention of stereochemistry, yielding trans-disubstituted cyclopropanes as single diastereomers. semanticscholar.org

Functional Group Transformations and Derivatization Strategies of this compound

Esterification Reactions of the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a versatile handle for further derivatization, with esterification being a common and fundamental transformation. This reaction converts the carboxylic acid into an ester, which can alter its physical properties and serve as a protecting group or an intermediate for further reactions.

The Fischer-Speier esterification is the most traditional method, involving the reaction of the carboxylic acid with an alcohol under acidic catalysis, typically using concentrated sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comchemguide.co.uk This is an equilibrium-driven process, and often a large excess of the alcohol is used as the solvent to drive the reaction to completion. masterorganicchemistry.com

| Method | Reagents/Catalyst | Conditions | Key Features | Reference |

| Fischer Esterification | Alcohol, Strong Acid (e.g., H₂SO₄) | Heating | Reversible; requires removal of water or excess alcohol. | masterorganicchemistry.comchemguide.co.uk |

| Steglich Esterification | Alcohol, DCC/EDCI, DMAP | Room Temperature | Mild conditions; suitable for acid-sensitive substrates. | nih.gov |

| Coupling Agent-Mediated | Alcohol, Coupling Agent (e.g., HATU, HOBt) | Room Temperature | High yields, low racemization for chiral acids. | organic-chemistry.org |

| Dried Dowex H+/NaI | Alcohol, Dowex H+, NaI | Room Temperature | Mild, environmentally friendly approach. | nih.gov |

For substrates that are sensitive to strong acids or high temperatures, milder methods are preferred. The Steglich esterification utilizes a carbodiimide, such as dicyclohexylcarbodiimide (B1669883) (DCC), and a catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP), to activate the carboxylic acid. nih.gov Other coupling agents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOBt (Hydroxybenzotriazole), are also widely used, particularly in peptide synthesis, as they are highly efficient and minimize the risk of racemization at the chiral α-carbon. organic-chemistry.org More environmentally benign methods have also been developed, such as using dried Dowex H+ resin in combination with sodium iodide, which can effectively catalyze esterification under mild conditions, often at room temperature. nih.gov

Transformations Involving the Secondary Hydroxyl Group

The secondary hydroxyl group in this compound and similar chiral α-hydroxy acids is a key site for synthetic manipulation, allowing for the generation of a diverse range of derivatives. Common transformations include oxidation to a ketone, inversion of stereochemistry, and etherification.

Oxidation: The oxidation of the secondary alcohol functionality to a ketone is a fundamental transformation. libretexts.org This reaction converts the chiral center into a prochiral center, yielding an α-keto acid. A variety of oxidizing agents can be employed for this purpose. For instance, chromic acid (H₂CrO₄) and pyridinium (B92312) chlorochromate (PCC) are effective reagents for oxidizing secondary alcohols to ketones. libretexts.org Another reagent, N-Chlorosuccinimide (NCS), has been used in the oxidation of 2-hydroxypropanoic acid in an alkaline medium, resulting in the formation of pyruvic acid. ijirset.com In biological systems, enzymes like lactate (B86563) dehydrogenase catalyze the oxidation of L-lactic acid, a related α-hydroxy acid. libretexts.org

Inversion of Stereochemistry: Inversion of the stereocenter at the hydroxyl-bearing carbon is a critical transformation for accessing the opposite enantiomer, in this case, the (S)-enantiomer. This is typically achieved through a two-step sequence involving the conversion of the hydroxyl group into a good leaving group, followed by nucleophilic substitution with Sₙ2 displacement. researchgate.net One common method involves tosylation of the alcohol, followed by reaction with a nucleophile like acetate, which proceeds with inversion of configuration. researchgate.net Another approach is the Mitsunobu reaction, which allows for the inversion of secondary alcohols by reacting them with a carboxylic acid in the presence of triphenylphosphine (B44618) and an azodicarboxylate ester. google.com It has been demonstrated that secondary alcohols can be used directly as electrophiles with inversion of stereochemistry when displaced with tethered sulfonamides. nih.gov This process involves activating the hydroxyl group to facilitate nucleophilic attack that inverts the chiral center. google.comnih.gov

Etherification: The formation of an ether at the secondary hydroxyl position is another valuable modification. This can be achieved through various methods, though direct conjugation reactions that selectively target the hydroxyl group are of significant interest. nih.gov Williamson ether synthesis, for example, can be adapted for this purpose. This involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Careful selection of reaction conditions is necessary to avoid competing reactions, especially at the carboxylic acid site.

| Transformation | Reagents/Method | Product Functional Group | Key Outcome |

|---|---|---|---|

| Oxidation | Chromic Acid (H₂CrO₄), PCC, NCS | α-Keto acid | Conversion of secondary alcohol to ketone |

| Inversion | 1. Tosylation 2. Sₙ2 Nucleophile (e.g., Acetate) | Ester (intermediate), then inverted Alcohol | Inversion of stereochemistry from (R) to (S) |

| Inversion | Mitsunobu Reaction (e.g., PPh₃, DIAD, R'COOH) | Ester with inverted stereochemistry | Direct, one-pot inversion of stereochemistry |

| Etherification | Williamson Ether Synthesis (e.g., NaH, R-X) | Ether | Formation of a C-O-C bond at the secondary position |

Modifications at the Carboxylic Acid Functionality

The carboxylic acid group is highly versatile and serves as a handle for numerous chemical modifications, including esterification, amide formation, and reduction.

Esterification: The conversion of the carboxylic acid to an ester is a common and important reaction. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a widely used method. jackwestin.com This reaction is an equilibrium process, and measures such as removing water or using an excess of the alcohol are often employed to drive the reaction to completion. Transesterification is another technique that can be used, particularly in the context of polylactide synthesis from monomers like lactic acid. researchgate.net

Amide Formation: The synthesis of amides from carboxylic acids and amines is a cornerstone of organic and medicinal chemistry. mdpi.com Direct reaction is often inefficient because the basic amine can deprotonate the acidic carboxylic acid to form a highly unreactive carboxylate salt. jackwestin.comyoutube.com To overcome this, coupling agents are typically used. Reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often in conjunction with additives like 1-Hydroxybenzotriazole (HOBT), activate the carboxylic acid, facilitating nucleophilic attack by the amine to form the amide bond. jackwestin.commdpi.com This approach is widely applicable and tolerates a variety of functional groups. organic-chemistry.org

Reduction: The carboxylic acid functionality can be reduced to a primary alcohol. This transformation requires strong reducing agents, with lithium aluminum hydride (LiAlH₄) being the most common choice. jackwestin.comlibretexts.org Milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce carboxylic acids. libretexts.org The reaction proceeds through an aldehyde intermediate, which is immediately further reduced to the primary alcohol and cannot be isolated. libretexts.org This reduction converts this compound into (R)-1-cyclopropylpropane-1,2-diol.

| Transformation | Reagents/Method | Product Functional Group | Key Outcome |

|---|---|---|---|

| Esterification | Fischer Esterification (R'-OH, H⁺ catalyst) | Ester | Conversion of carboxylic acid to ester |

| Amide Formation | R'R''NH, Coupling Agents (e.g., DCC, EDCI/HOBT) | Amide | Formation of a C-N amide bond |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol | Reduction of carboxylic acid to a primary alcohol |

Strategic Applications of R 3 Cyclopropyl 2 Hydroxypropanoic Acid in Advanced Organic Synthesis

Role as a Versatile Chiral Building Block for Complex Molecular Architectures

(R)-3-Cyclopropyl-2-hydroxypropanoic acid serves as a valuable starting material for the synthesis of complex molecular architectures, including natural products and their analogs. rsc.org The inherent chirality of the molecule, with the (R)-configuration at the C2 position, provides a key stereochemical handle that can be transferred to the target molecule, obviating the need for asymmetric synthesis or chiral resolution at later stages. The presence of two distinct functional groups, a hydroxyl and a carboxylic acid, allows for selective modification and elaboration, making it a modular component in a synthetic strategy.

Utility in the Construction of Macrocyclic Systems and Peptidomimetics

The construction of macrocycles and peptidomimetics represents a significant area of drug discovery, and this compound is a valuable tool in this endeavor. researchgate.net Macrocyclic compounds, which are large ring structures, often exhibit potent and selective biological activities. The incorporation of the cyclopropyl-2-hydroxypropanoic acid unit can serve to rigidify the macrocyclic backbone, reducing the entropic penalty upon binding to a biological target and thus enhancing binding affinity.

In the realm of peptidomimetics, which are molecules that mimic the structure and function of peptides, the cyclopropyl (B3062369) group is particularly advantageous. Peptides are often susceptible to degradation by proteases in the body, limiting their therapeutic potential. By replacing a portion of a peptide backbone with a cyclopropane-containing moiety derived from this compound, the resulting peptidomimetic can exhibit increased stability towards enzymatic hydrolysis. researchgate.net The defined stereochemistry of the building block also allows for precise control over the spatial orientation of substituent groups, which is critical for mimicking the conformation of the native peptide. An efficient synthetic route to novel cyclopropyl peptidomimetics has been developed, highlighting the importance of such structures. researchgate.net

| Application | Advantage of this compound | Reference |

| Macrocycle Synthesis | Introduces rigidity, pre-organizes conformation | researchgate.net |

| Peptidomimetic Design | Increases proteolytic stability, provides conformational constraint | researchgate.net |

Precursor in the Synthesis of Pharmacologically Relevant Scaffolds and Chemical Probes

The unique structural and chemical properties of this compound make it an attractive precursor for the synthesis of a wide range of pharmacologically relevant scaffolds and chemical probes. The cyclopropyl ring is a common feature in many approved drugs, where it contributes to enhanced potency, improved metabolic stability, and reduced off-target effects. nih.gov

This compound has been utilized in the design and synthesis of potent enzyme inhibitors. The cyclopropyl group can interact favorably with the active site of an enzyme, and its rigid nature can help to orient other functional groups for optimal binding. For instance, cyclopropane-containing compounds have been investigated as inhibitors for a variety of enzymes, where the unique electronics and sterics of the cyclopropyl ring play a key role in their inhibitory activity.

In the context of antiviral agents, molecules derived from cyclopropane-containing building blocks have shown significant promise. The development of antiviral drugs often targets viral enzymes that are essential for replication. The incorporation of a cyclopropyl moiety can lead to compounds with enhanced activity against these targets. For example, cyclopropane-based inhibitors have been developed for viral proteases, which are a key class of antiviral drug targets. nih.gov

The introduction of a cyclopropyl group into a bioactive molecule can have a profound impact on its three-dimensional structure and stability. The rigid nature of the three-membered ring restricts the number of accessible conformations, which can pre-organize the molecule into a bioactive conformation for binding to its target. researchgate.net This conformational constraint can lead to an increase in binding affinity and selectivity.

Furthermore, the cyclopropyl group can enhance the metabolic stability of a drug molecule. Certain metabolic pathways, such as oxidation by cytochrome P450 enzymes, can be blocked or slowed by the presence of a cyclopropyl group at or near the site of metabolism. This can lead to a longer half-life and improved pharmacokinetic profile of the drug.

Development of Cyclopropyl-Containing Analogs for Structure-Activity Relationship Investigations

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. nih.gov this compound is a valuable tool for SAR studies as it allows for the systematic introduction of a cyclopropyl group into a series of analogs. By comparing the biological activity of these cyclopropyl-containing analogs with their non-cyclopropyl counterparts, chemists can probe the importance of the conformational constraints and steric bulk imposed by the cyclopropyl ring.

The defined stereochemistry of this compound is also crucial in this context, as it allows for the preparation of stereochemically pure analogs. This is essential for a clear understanding of the SAR, as different stereoisomers can have vastly different biological activities. The synthesis and evaluation of cyclopropane-containing analogs of various pharmacologically active compounds have provided valuable insights into their mechanism of action and have guided the design of more potent and selective therapeutic agents. researchgate.net

| SAR Study Aspect | Contribution of this compound | Reference |

| Conformational Effects | Introduction of a rigid cyclopropyl group to probe conformational requirements for activity. | researchgate.net |

| Stereochemical Probing | Allows for the synthesis of enantiomerically pure analogs to assess the impact of stereochemistry on activity. | nih.gov |

| Metabolic Stability | Creation of analogs to investigate the effect of the cyclopropyl group on metabolic pathways. | nih.gov |

Advanced Spectroscopic and Analytical Characterization for Stereochemical and Structural Research of R 3 Cyclopropyl 2 Hydroxypropanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. For a chiral molecule like (R)-3-Cyclopropyl-2-hydroxypropanoic acid, NMR is crucial not only for confirming the molecular skeleton but also for assessing stereochemical integrity and enantiomeric purity, often through the use of chiral auxiliary agents.

¹H NMR Spectroscopic Analysis and Chiral Discrimination Studies

Proton (¹H) NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the cyclopropyl (B3062369) group, the methylene (B1212753) (CH₂) group adjacent to the cyclopropyl ring, the methine (CH) proton attached to the hydroxyl group, and the acidic proton of the carboxylic acid.

The approximate chemical shifts (δ) and splitting patterns are predictable:

Cyclopropyl protons: These typically appear in the upfield region of the spectrum (approx. 0.1-0.8 ppm). Due to their constrained geometry, they exhibit complex spin-spin coupling with each other and the adjacent methylene protons.

Methylene protons (CH₂): The two protons alpha to the cyclopropyl ring are diastereotopic and will likely appear as a multiplet, further split by the neighboring methine and cyclopropyl protons.

Methine proton (CH-OH): This proton, being adjacent to an electron-withdrawing oxygen atom, will appear further downfield (approx. 4.0-4.3 ppm) as a triplet or a doublet of doublets.

Hydroxyl and Carboxylic Acid protons: These are exchangeable protons and may appear as broad singlets. Their chemical shifts are highly dependent on the solvent and concentration.

Chiral Discrimination Studies To determine enantiomeric purity, ¹H NMR is used in conjunction with chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs). When a CSA is added to a racemic mixture, it forms transient diastereomeric complexes with both enantiomers. These complexes have slightly different magnetic environments, leading to the separation of specific proton signals for the (R) and (S) enantiomers, allowing for their quantification. Similarly, reacting the acid with a chiral derivatizing agent creates stable diastereomers that exhibit distinct NMR spectra.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| Cyclopropyl-CH₂ | 0.1 - 0.5 | Multiplet | Signals for the four protons on the two CH₂ groups of the cyclopropyl ring. |

| Cyclopropyl-CH | 0.5 - 0.8 | Multiplet | Signal for the single proton on the CH group of the cyclopropyl ring. |

| -CH₂-CH(OH) | 1.5 - 1.9 | Multiplet | Methylene protons adjacent to the cyclopropyl group. |

| -CH(OH)- | 4.1 - 4.3 | Triplet (t) or Doublet of Doublets (dd) | Methine proton at the stereocenter. |

| -COOH | ~12.0 | Broad Singlet (br s) | Carboxylic acid proton; position is solvent-dependent. |

¹³C NMR Spectroscopic Investigations

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal.

The expected chemical shifts for the carbon atoms are:

Cyclopropyl carbons: These carbons are highly shielded and appear in the upfield region of the spectrum (approx. 3-12 ppm).

Methylene carbon (CH₂): The carbon adjacent to the cyclopropyl ring is expected around 35-40 ppm.

Methine carbon (CH-OH): This carbon, bonded to the hydroxyl group, is deshielded and will appear around 68-72 ppm.

Carbonyl carbon (C=O): The carboxylic acid carbon is the most deshielded and appears significantly downfield (approx. 175-180 ppm).

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Cyclopropyl-CH₂ | 3 - 8 |

| Cyclopropyl-CH | 8 - 12 |

| -CH₂-CH(OH) | 35 - 40 |

| -CH(OH)- | 68 - 72 |

| -COOH | 175 - 180 |

High-Resolution Mass Spectrometry for Molecular Structure Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with extremely high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can unequivocally confirm the molecular formula of this compound, which is C₆H₁₀O₃. This high precision allows for differentiation between compounds with the same nominal mass but different elemental compositions. nih.gov For instance, the exact mass of C₆H₁₀O₃ is 130.06299 Da, and HRMS can measure this value with an error of less than 5 parts per million (ppm), providing strong evidence for the compound's identity.

Chromatographic Techniques for Enantiomeric Excess Determination

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiopurity Evaluation

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric excess (e.e.) of a chiral compound. mdpi.com The technique employs a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic mixture. This differential interaction leads to different retention times for the (R) and (S) enantiomers, resulting in their separation into two distinct peaks on the chromatogram.

For the analysis of this compound, a CSP based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) or a Pirkle-type phase would be suitable. The mobile phase typically consists of a mixture of a nonpolar solvent (like hexane) and a polar solvent (like isopropanol (B130326) or ethanol), often with a small amount of an acidic modifier (such as trifluoroacetic acid or formic acid) to ensure the carboxylic acid is in its protonated state and to improve peak shape. By integrating the area of the two peaks, the ratio of the enantiomers can be precisely calculated to determine the enantiopurity.

| Parameter | Condition |

|---|---|

| Column | Chiral stationary phase (e.g., polysaccharide-based) |

| Mobile Phase | Hexane/Isopropanol with 0.1% Trifluoroacetic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Expected Result | Baseline separation of (R) and (S) enantiomer peaks. |

X-ray Crystallography for Absolute Configuration Determination in Derivatives

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. ed.ac.uk However, obtaining single crystals of a small, flexible molecule like this compound suitable for X-ray diffraction can be challenging.

To overcome this, the acid is often converted into a crystalline derivative. A common strategy involves reacting the carboxylic acid with a chiral amine of a known absolute configuration to form a diastereomeric amide salt. Alternatively, including a heavy atom in the derivative can facilitate the determination of the absolute configuration through the anomalous dispersion effect, also known as the Bijvoet method. thieme-connect.de By solving the crystal structure of the derivative, the absolute stereochemistry of the original chiral center in the hydroxy acid can be unambiguously assigned. researchgate.netnih.gov

Computational and Theoretical Investigations on R 3 Cyclopropyl 2 Hydroxypropanoic Acid and Its Derivatives

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic behavior that governs the chemical nature of (R)-3-Cyclopropyl-2-hydroxypropanoic acid. These methods allow for a detailed examination of its molecular structure and the prediction of its chemical reactivity.

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. For a chiral molecule like this compound, with its flexible hydroxyl, carboxyl, and cyclopropyl (B3062369) groups, DFT is particularly useful for conformational analysis. By calculating the energies of various spatial arrangements (conformers), the most stable, lowest-energy structures can be identified. These calculations would typically involve rotating the single bonds, such as the C-C bonds of the propanoic acid backbone and the bond connecting the cyclopropyl group, to map out the potential energy surface.

For instance, a DFT study at a level of theory like B3LYP with a 6-311++G(d,p) basis set could be employed to optimize the geometries of different conformers. The results would likely reveal that intramolecular hydrogen bonding between the hydroxyl and carboxyl groups plays a significant role in stabilizing the preferred conformations. Dispersion corrections can also be included in these DFT calculations to more accurately account for non-covalent interactions that influence conformational stability. mdpi.com

In addition to conformational preferences, DFT is instrumental in predicting the reactivity of the molecule. By analyzing the distribution of electrons, it is possible to identify which parts of the molecule are more likely to engage in chemical reactions.

To gain a more granular understanding of reactivity, specific descriptors derived from DFT calculations are employed. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to this analysis. For this compound, the HOMO is expected to be localized around the oxygen atoms of the hydroxyl and carboxyl groups, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO would likely be centered on the carbon atom of the carboxyl group, suggesting it as a site for nucleophilic attack.

Fukui functions offer a more quantitative measure of reactivity at specific atomic sites. wikipedia.orgscm.com These functions identify which atoms are most susceptible to electrophilic, nucleophilic, or radical attack by analyzing the change in electron density as an electron is added or removed. nih.govscm.com For this compound, Fukui function analysis would likely pinpoint the carboxyl oxygen as a primary site for electrophilic attack and the carboxyl carbon for nucleophilic attack.

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution around the molecule. semanticscholar.org It maps regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). For this molecule, the MEP surface would show a significant negative potential around the oxygen atoms of the carboxyl and hydroxyl groups, while a positive potential would be located on the acidic hydrogen of the carboxyl group. osti.govnih.govmdpi.com

Below is a hypothetical table of reactivity descriptors for this compound, as would be derived from a DFT calculation.

| Atomic Site | Fukui Function (f-) for Electrophilic Attack | Fukui Function (f+) for Nucleophilic Attack | Molecular Electrostatic Potential (MEP) Minimum (kcal/mol) |

| Carboxyl Oxygen (C=O) | 0.25 | 0.08 | -45.2 |

| Carboxyl Oxygen (-OH) | 0.22 | 0.10 | -42.8 |

| Hydroxyl Oxygen (-OH) | 0.18 | 0.12 | -38.5 |

| Carboxyl Carbon | 0.05 | 0.28 | +35.7 |

| Carboxyl Hydrogen | 0.02 | 0.01 | +55.1 |

| Note: This table is illustrative and contains hypothetical data based on theoretical principles. |

Analysis of Non-Covalent Interactions within Molecular Systems and Complexes

Non-covalent interactions are crucial in determining the three-dimensional structure of molecules and how they interact with their environment. mdpi.com These interactions, though weaker than covalent bonds, are vital for processes like molecular recognition and crystal packing.

Reduced Density Gradient (RDG) analysis is a computational technique used to visualize and characterize non-covalent interactions in real space. protheragen.ai It is based on the electron density and its gradient. By plotting the RDG against the electron density multiplied by the sign of the second eigenvalue of the electron density Hessian, different types of interactions can be identified. researchgate.net

For this compound, an RDG analysis would reveal intramolecular hydrogen bonding between the hydroxyl and carboxyl groups as a prominent feature. In a condensed phase or in a complex with another molecule, RDG analysis would also highlight intermolecular interactions. These could include hydrogen bonds with neighboring molecules, van der Waals forces involving the cyclopropyl ring, and repulsive steric clashes. researchgate.net The resulting visualization would typically show large, colored surfaces between interacting atoms, with the color indicating the nature of the interaction (e.g., blue for strong hydrogen bonds, green for weaker van der Waals interactions, and red for steric repulsion).

Molecular Modeling and Simulation Approaches for Conformational Dynamics and Ligand-Binding Studies

While quantum chemical calculations provide a static picture of a molecule's properties, molecular modeling and simulation techniques can explore its dynamic behavior over time. Molecular dynamics (MD) simulations, for instance, could be used to study the conformational flexibility of this compound in different solvent environments. Such simulations would reveal how the molecule transitions between different low-energy conformations and how its structure is influenced by interactions with solvent molecules.

Furthermore, if this compound were to be investigated as a potential ligand for a biological target, such as an enzyme, molecular docking and MD simulations would be invaluable. Molecular docking could predict the preferred binding orientation of the molecule within the active site of the protein. Subsequent MD simulations could then be used to assess the stability of this binding pose and to calculate the binding free energy, providing a theoretical estimation of the ligand's affinity for the target. These simulations would also offer a detailed view of the key non-covalent interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

Q & A

Q. What synthetic methodologies are recommended for the laboratory-scale preparation of (R)-3-cyclopropyl-2-hydroxypropanoic acid?

The synthesis of this compound can be adapted from protocols for structurally related hydroxypropanoic acids. For example, coupling reactions using reagents like benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and 4-methylmorpholine in polar aprotic solvents (e.g., DMF) are effective for enantioselective synthesis . Key steps include:

- Cyclopropane ring introduction via Grignard or Simmons-Smith reactions.

- Stereocontrol using chiral auxiliaries or catalysts to ensure (R)-configuration.

- Hydroxy group protection/deprotection to prevent side reactions.

Reaction Optimization Table (based on analogous compounds):

| Reaction Condition | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|

| DMF, PyBOP, 4-methylmorpholine | 75-85 | ≥98% | |

| THF, DCC/DMAP | 60-70 | 95% |

Q. How can researchers confirm the enantiomeric purity of this compound?

Enantiomeric purity is critical for pharmacological studies. Recommended methods include:

- Chiral HPLC : Use columns like Chiralpak IG-3 with mobile phases of hexane/isopropanol (90:10) and UV detection at 254 nm .

- NMR Spectroscopy : Employ chiral shift reagents (e.g., europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]) to resolve enantiomers .

- Optical Rotation : Compare measured [α]D values with literature data for the (R)-enantiomer .

Q. What physicochemical properties of this compound influence its bioavailability?

Key properties include:

- Solubility : High aqueous solubility (logP ~0.5) due to polar hydroxy and carboxylic acid groups, facilitating GI absorption .

- Lipophilicity : Moderate logD (~1.2) balances membrane permeability and solubility .

- pKa Values : Carboxylic acid (pKa ~3.1) and hydroxyl group (pKa ~12.5) dictate ionization state at physiological pH .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in CYP enzyme interaction data for this compound?

Conflicting CYP inhibition data may arise from assay variability (e.g., microsomal vs. recombinant enzymes). Mitigation strategies:

- Comparative Assays : Test the compound against CYP3A4, CYP2D6, and CYP2C9 isoforms using human liver microsomes and recombinant enzymes .

- Kinetic Studies : Determine IC50 values under standardized conditions (pH 7.4, 37°C) .

- Metabolite Profiling : Identify reactive metabolites via LC-MS to assess off-target effects .

Q. What in vitro assays are recommended to evaluate the enzyme inhibitory potential of this compound?

- Fluorescence-Based Assays : Use fluorogenic substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) for CYP450 inhibition screening .

- Surface Plasmon Resonance (SPR) : Measure binding kinetics to target enzymes (e.g., D-amino acid oxidase) .

- Molecular Docking : Validate interactions using X-ray crystallography or homology modeling .

Q. How can reaction yields of this compound be optimized under varying catalytic conditions?

Optimization parameters include:

Q. Yield Optimization Table :

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Ru-(R)-BINAP | DMF | 25 | 82 |

| Pd/C | THF | 50 | 68 |

Methodological Guidelines

- Safety Protocols : Follow CLP regulations for handling corrosive substances (e.g., wear nitrile gloves, eye protection) .

- Data Analysis : Use tools like PCA or PLS regression to interpret spectral or chromatographic data .

- Ethical Compliance : Ensure compliance with FDA guidelines for non-therapeutic research compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.